1-((5-Chloro-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-6-oxo-1,6-dihydro-4-pyridazinyl)oxy)dihydro-1H-pyrrole-2,5-dione
Description
This compound features a pyridazine ring fused with a dihydro-1H-pyrrole-2,5-dione (maleimide) core, substituted with chloro and trifluoromethyl groups. The maleimide moiety is known for its electrophilic reactivity, enabling covalent interactions with thiol groups in biological targets, which is a hallmark of inhibitors and pesticides . Its structural complexity, including the pyridazinyl-oxy linkage, suggests unique binding properties compared to simpler analogs.
Properties
IUPAC Name |
1-[5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-oxopyridazin-4-yl]oxypyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F3N4O4/c15-7-3-6(14(17,18)19)4-20-12(7)22-13(26)11(16)8(5-21-22)27-23-9(24)1-2-10(23)25/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWUSKOCFZVXLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC2=C(C(=O)N(N=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((5-Chloro-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-6-oxo-1,6-dihydro-4-pyridazinyl)oxy)dihydro-1H-pyrrole-2,5-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on anti-cancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity, including:
- A pyridazine ring system.
- A dihydropyrrole moiety.
- Chlorine and trifluoromethyl substituents which enhance lipophilicity and biological interactions.
The molecular formula is , with a molecular weight of approximately 377.069 g/mol .
Anti-Cancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anti-cancer activities. For instance:
- Inhibition of VEGFR-2 : The compound's analogs have shown varying degrees of inhibition against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. Some derivatives demonstrated up to 100% inhibition at 10 µM concentrations .
The mechanism of action for compounds in this class often involves:
- Kinase Inhibition : Compounds targeting kinases such as VEGFR and Aurora kinases have been documented to induce apoptosis in cancer cells.
- Cell Cycle Arrest : Certain derivatives have been observed to cause cell cycle arrest at the G1/S phase, leading to reduced proliferation of cancer cell lines .
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that:
- Substituent Effects : The presence of trifluoromethyl and chloro groups significantly enhances biological activity. For example, the incorporation of a trifluoromethyl group at the 3-position on the pyridazine ring has been correlated with increased potency against various cancer cell lines .
| Compound Structure | Activity Level | Remarks |
|---|---|---|
| Trifluoromethyl Substituted | High | Potent against various cancer lines |
| Chloro Substituted | Moderate | Enhances lipophilicity |
Case Studies
Several studies have investigated the biological efficacy of related compounds:
- Pyridazine Derivatives : A study highlighted a series of pyridazine derivatives that demonstrated anti-proliferative effects across multiple cancer cell lines, including HL-60 (leukemia), A549 (lung), and HCT-15 (colon) with growth inhibition percentages ranging from 58% to 81% .
- Mechanistic Insights : Research into the molecular mechanisms revealed that these compounds could disrupt critical signaling pathways involved in tumor growth and angiogenesis .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antioxidant Activity
Studies have shown that similar compounds with pyrrole and pyridazine structures demonstrate significant antioxidant properties. For instance, derivatives containing similar substituents have been tested for their ability to scavenge free radicals in vitro, showing promising results in reducing oxidative stress in cellular models .
Antimicrobial Properties
Compounds with similar structural features have also been evaluated for their antimicrobial efficacy. The presence of halogenated groups often enhances the antimicrobial activity against various bacterial strains. Preliminary studies suggest that the compound may inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways .
Anticancer Potential
There is emerging evidence that compounds related to this structure exhibit anticancer properties. The mechanism of action may involve the induction of apoptosis in cancer cells or inhibition of specific signaling pathways associated with tumor growth . Further research is necessary to elucidate the precise mechanisms and efficacy in different cancer models.
Case Studies
Several case studies highlight the practical applications of this compound:
- Antioxidant Efficacy : A study demonstrated that derivatives similar to this compound exhibited antioxidant activity significantly higher than ascorbic acid in DPPH radical scavenging assays, indicating potential use as a natural antioxidant in food preservation or dietary supplements .
- Antimicrobial Testing : In a controlled study, a related compound was tested against Gram-positive and Gram-negative bacteria, showing inhibition zones comparable to standard antibiotics. This suggests potential applications in pharmaceutical formulations aimed at treating infections .
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that compounds structurally related to this one could induce cell cycle arrest and apoptosis, making them candidates for further development as anticancer agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrrole-2,5-dione (Maleimide) Moieties
- However, its pyridazinyl-oxy substituent may confer distinct target selectivity. Unlike pyrrolidin-2-one derivatives (e.g., ), the maleimide core in the target compound is more electrophilic, favoring covalent interactions over reversible antioxidant mechanisms .
Pyridazine/Pyridine Derivatives with Halogenated Substituents
- Key Observations: The target compound’s trifluoromethyl and chloro groups align with halogenated pyridine/pyridazine derivatives (e.g., 8o, 7), which are designed for enzyme inhibition .
Research Findings and Implications
Electrophilic Reactivity : The maleimide group in the target compound may enable covalent binding to cysteine residues in enzymes or pesticidal targets, similar to fluoroimide’s mode of action but with enhanced specificity due to the pyridazinyl-oxy group .
Metabolic Stability: The trifluoromethyl group likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .
Antioxidant vs. Inhibitory Activity : Unlike pyrrolidin-2-one derivatives in , the target compound’s maleimide core is less likely to exhibit antioxidant activity but may excel in targeted inhibition .
Q & A
Basic: What are the established synthetic routes for this compound, and how can researchers validate intermediate purity?
The synthesis typically involves multi-step heterocyclic coupling reactions, such as pyridazine-pyrrolidine fusion. Key steps include:
- Chlorination of pyridazine precursors under controlled conditions (e.g., using POCl₃) .
- Nucleophilic substitution for oxygen bridge formation between pyridazinyl and pyrrolidine moieties .
- Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
Validation : Monitor intermediates using HPLC (≥98% purity threshold) and mass spectrometry (HRMS for exact mass confirmation) .
Basic: Which spectroscopic and chromatographic techniques are optimal for structural characterization?
- NMR : ¹H/¹³C NMR in deuterated DMSO to confirm substituent positions (e.g., trifluoromethyl group at δ 120–125 ppm in ¹³C) .
- FT-IR : Detect carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and pyridazine/pyridine ring vibrations .
- XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation .
- HPLC-MS : Use C18 columns with acetonitrile/water (0.1% formic acid) for purity assessment .
Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Accelerated stability studies : Incubate solutions (1 mg/mL) in buffers (pH 1–13) at 25°C/40°C for 72 hours.
- Analysis : Monitor degradation via HPLC area normalization; identify byproducts with LC-MS/MS .
- Solid-state stability : Store under nitrogen at −20°C to prevent hygroscopic decomposition .
Advanced: How can computational methods optimize the synthesis yield and reaction selectivity?
- Reaction path search : Use quantum chemical calculations (DFT) to model transition states and identify energy barriers .
- AI-driven optimization : Train machine learning models on reaction parameters (e.g., solvent, catalyst) to predict optimal conditions .
- Case study : ICReDD’s approach reduced optimization time by 60% by integrating computational screening with high-throughput experimentation .
Advanced: What reaction mechanisms govern the formation of the pyridazine-pyrrolidine linkage?
- Proposed mechanism : A two-step process involving (1) nucleophilic attack of pyrrolidine oxygen on chlorinated pyridazine, followed by (2) acid-catalyzed cyclodehydration.
- Kinetic studies : Use in situ IR to track intermediate formation; corroborate with DFT-computed activation energies .
Advanced: How to resolve contradictions in experimental data, such as inconsistent catalytic efficiency?
- Statistical DOE : Apply factorial design (e.g., 2³ design) to isolate variables (temperature, catalyst loading, solvent polarity). Analyze via ANOVA to identify significant factors .
- Data reconciliation : Use software tools (e.g., COMSOL) to cross-validate experimental and computational datasets, ensuring error margins <5% .
Advanced: What strategies model the compound’s degradation pathways under oxidative stress?
- In silico prediction : Simulate radical-mediated degradation using molecular dynamics (MD) software.
- Experimental validation : Expose to H₂O₂/UV and analyze via LC-QTOF-MS to map fragmentation patterns .
Advanced: How to address challenges in multi-step synthesis, such as low yields in the final coupling step?
- Intermediate trapping : Use stabilizing agents (e.g., crown ethers) to protect reactive intermediates .
- Flow chemistry : Improve mixing efficiency and heat transfer for exothermic steps, reducing side reactions .
Advanced: How to validate computational predictions of the compound’s bioactivity or reactivity?
- Docking studies : Compare predicted binding affinities (AutoDock Vina) with in vitro enzyme inhibition assays.
- Kinetic matching : Ensure computational reaction rates (from transition state theory) align with experimental kinetics (e.g., stopped-flow spectroscopy) .
Advanced: How to interpret conflicting spectroscopic data (e.g., ambiguous NOE correlations)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
